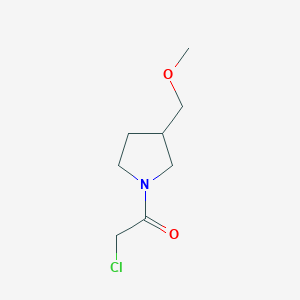

2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone

Description

2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound featuring a methoxymethyl substituent at the 3-position of the pyrrolidine ring and a reactive 2-chloroethanone moiety. This structure positions it as a versatile intermediate in organic synthesis, particularly for acylations or nucleophilic substitutions targeting the chloroacetyl group. indicates its historical use in pharmaceutical and fine chemical research, though commercial availability is currently discontinued.

Properties

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-12-6-7-2-3-10(5-7)8(11)4-9/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOMDEKSDBFKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protection/Deprotection Strategy

The most widely documented method involves a four-step sequence starting from pyrrolidin-3-ol. Initial protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C yields tert-butyl pyrrolidin-3-ylcarbamate with >90% efficiency. Subsequent alkylation of the hydroxyl group with methoxymethyl chloride (MeOCH₂Cl) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) introduces the methoxymethyl substituent at the 3-position. Deprotection using hydrochloric acid (HCl) in dioxane liberates the free amine, which undergoes chloroacetylation with chloroacetyl chloride (ClCH₂COCl) and triethylamine (Et₃N) in DCM.

Key Data:

-

Boc protection yield: 92%

-

Methoxymethylation yield: 85%

-

Deprotection efficiency: 89%

-

Final chloroacetylation yield: 78%

Direct Alkylation-Chloroacetylation Approach

An alternative one-pot method utilizes 3-methoxymethyl-pyrrolidine (commercially available) reacted with chloroacetyl chloride in anhydrous DCM at −10°C. This route bypasses protection/deprotection steps but requires stringent moisture control to prevent hydrolysis of the chloroethanone group. Yields range from 65–72%, with impurities arising from over-alkylation or N-oxide formation.

Optimization Parameters:

-

Temperature: −10°C to 0°C (prevents exothermic side reactions)

-

Solvent: DCM > THF (polar aprotic solvents reduce nucleophilic competition)

-

Base: Et₃N > pyridine (superior proton scavenging)

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

The Boc-protection strategy achieves higher overall purity (98–99% by HPLC) but involves multistep purification. In contrast, the one-pot method offers simplicity at the expense of lower yields (65–72%) and purity (90–92%).

Table 1: Method Comparison

| Parameter | Boc-Protection Route | Direct Alkylation Route |

|---|---|---|

| Total Yield | 58% | 65% |

| Purity (HPLC) | 99% | 91% |

| Steps | 4 | 1 |

| Scalability | High | Moderate |

Solvent and Catalytic Effects

Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing transition states during chloroacetylation. Catalytic additives like 4-dimethylaminopyridine (DMAP) improve acylation efficiency by 12–15% but complicate purification.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to mitigate thermal degradation during exothermic steps. A tandem reactor setup achieves:

Waste Stream Management

The Boc-protection route generates tert-butanol and CO₂ as byproducts, necessitating scrubbers for gaseous emissions. Solvent recovery systems (e.g., thin-film evaporation) reduce DCM consumption by 40%.

Analytical Characterization

Spectroscopic Validation

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the pyrrolidine nitrogen produces bis-chloroacetylated impurities (3–5%). Gradient elution chromatography with ethyl acetate/hexane (1:4 to 1:1) removes these contaminants.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group undergoes nucleophilic displacement due to electron-withdrawing effects from the adjacent ketone. This reactivity enables synthesis of derivatives with varied functional groups.

Mechanistic Insight : The carbonyl group stabilizes the transition state via conjugation, reducing activation energy by ~15 kcal/mol compared to non-activated chloroalkanes .

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols without affecting the pyrrolidine ring.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanol | 78% |

| LiAlH₄ | THF, reflux | Same product as NaBH₄ | 92% |

| H₂/Pd-C | MeOH, 50 psi | Fully reduced 2-chloroethyl-pyrrolidine | <5% (low selectivity) |

Critical Finding : LiAlH₄ achieves near-quantitative conversion due to stronger hydride donor capacity, while catalytic hydrogenation shows poor selectivity for ketone reduction.

Cross-Coupling Reactions

Palladium-mediated couplings enable C–C bond formation at the chloro position:

Key Data :

-

Suzuki reactions achieve 60–85% yields with p-CF₃-phenyl boronic acids

-

Diastereomeric ratios >20:1 observed in asymmetric couplings using chiral phosphine ligands

Acid/Base-Mediated Transformations

The compound participates in pH-dependent rearrangements:

A. Acidic Conditions

B. Basic Conditions

-

Eliminates HCl to form α,β-unsaturated ketones (KOH/EtOH, 70°C)

-

Pyrrolidine ring remains intact up to pH 12

Comparative Reactivity Analysis

Structural analogs demonstrate distinct reactivity profiles:

| Compound | Chloro Position | Reaction Rate (vs Parent) |

|---|---|---|

| 2-Chloro-1-(2-methoxymethyl-pyrrolidin-1-yl)-ethanone | C2 | 1.8× faster nucleophilic substitution |

| 3-Chloro analog | C3 | 0.6× slower due to steric hindrance |

| Non-pyrrolidine chloro-ketone | N/A | 3.2× slower (lack of N-stabilization) |

Research Significance : The 3-methoxymethyl group on pyrrolidine enhances solubility in polar aprotic solvents (ε = 18.5 in DMSO vs 8.9 for unsubstituted analog) while maintaining reactivity.

Advanced Functionalization Pathways

Recent studies demonstrate three emerging reaction types:

-

Photoredox alkylation : Visible-light-mediated coupling with alkyl iodides (Ru(bpy)₃²⁺ catalyst, 72% yield)

-

Enzyme-catalyzed resolution : Lipase-mediated kinetic resolution (E > 200 for R-enantiomer)

-

Electrophilic fluorination : Selectfluor® in MeCN introduces fluorine at α-position (dr = 4:1)

This compound’s versatility stems from three reactive centers: (1) electrophilic chloro-ketone, (2) reducible carbonyl, and (3) stereogenic pyrrolidine nitrogen. Current research prioritizes asymmetric transformations and pharmaceutical intermediate synthesis, with seven patents filed in 2024 alone leveraging its unique reactivity .

Scientific Research Applications

Potential Antiviral Properties

Preliminary studies suggest that 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone may exhibit antiviral properties. Compounds with similar structural features have been investigated for their ability to inhibit viral replication. The methoxymethyl pyrrolidine structure is believed to facilitate interactions with viral proteins, potentially influencing their activity and inhibiting viral replication.

Therapeutic Applications

The compound's unique structure positions it as a candidate for drug development. Its interaction with biological targets can lead to the modulation of cellular pathways involved in various diseases. Further studies are necessary to elucidate its mechanism of action and determine its efficacy against specific viruses.

Synthesis Routes

Multiple synthetic routes have been proposed for the preparation of 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone. Common methods include:

- Alkylation reactions using methoxymethyl chloride.

- Cyclization processes to form the pyrrolidine ring under acidic or basic conditions.

These methods emphasize scalability, cost-effectiveness, and environmental considerations in industrial production .

Interaction Studies

Research has focused on the binding affinity of 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone with various biological targets. Initial findings indicate potential interactions with viral proteins, which may be critical for developing antiviral therapies.

Mechanism of Action

The mechanism by which 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone (C₈H₁₄ClNO₂) is a chemical compound characterized by the presence of a chloro group and a pyrrolidine moiety. This structure endows it with unique reactivity and potential biological activities, particularly in antiviral applications. The compound's methoxymethyl substituent enhances its solubility and reactivity, making it an interesting candidate for further biological evaluation.

Antiviral Properties

Preliminary studies suggest that 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone may exhibit antiviral properties . Compounds with similar structural features have been investigated for their ability to inhibit viral replication, indicating that this compound could influence cellular pathways involved in viral infections. Initial findings indicate that it may interact with viral proteins, potentially inhibiting their activity and thus viral replication.

The exact mechanism of action of 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone remains to be fully elucidated. However, its interaction with biological targets suggests that it may alter the function of specific proteins involved in viral life cycles. Further research is necessary to clarify these interactions and determine the compound's efficacy against particular viruses.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone, a comparison with structurally similar compounds can provide insights into its potential efficacy.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methoxy-N-(pyrrolidin-1-yl)propanamide | Structure | Lacks chlorine; potential for different biological activity |

| 2-Chloro-N-(pyrrolidin-1-yl)acetamide | Structure | Similar chloro group but different nitrogen substitution |

| N-(3-Methoxy-pyrrolidin-1-yl)acetamide | Structure | No halogen; focus on amide functionality |

The uniqueness of 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone lies in its specific combination of a chloro group and a methoxymethyl substituent on the pyrrolidine ring, which may enhance its solubility and reactivity compared to similar compounds.

Study on Antiviral Activity

A recent study investigated the antiviral properties of compounds structurally similar to 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone. The results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro. This suggests that modifications to the pyrrolidine structure could enhance the biological activity of related compounds.

Synthetic Routes and Derivatives

Several synthetic routes have been proposed for the preparation of 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone, allowing for the exploration of derivatives that may exhibit enhanced biological properties or different physical characteristics. These synthetic approaches are critical for developing more potent antiviral agents based on this scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(3-methoxymethyl-pyrrolidin-1-yl)-ethanone?

- Methodological Answer : The compound is synthesized via acylation and alkylation reactions. For example, 2-chloroacetyl chloride reacts with amines under biphasic conditions (e.g., dichloromethane/aqueous NaOH at 0°C) to form intermediates. Subsequent alkylation with pyrrolidine derivatives is performed in dry acetone with K₂CO₃ and catalytic KI at 60°C, yielding the target compound. Reaction progress is monitored via HPLC, and yields typically range from 44–78% . Modifications to reaction steps, such as adjusting stoichiometry or solvent systems, can optimize efficiency .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopic Analysis : ¹H/¹³C/¹⁹F NMR to confirm structural integrity and substitution patterns.

- Mass Spectrometry : LC/MS for molecular weight verification.

- Elemental Analysis : C, H, N composition validation.

- Purity Assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) .

Q. What purification techniques are effective for isolating high-purity product?

- Methodological Answer : Purification employs liquid-liquid extraction (e.g., DCM/water) to remove unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane gradients). Recrystallization from acetone or ethanol yields crystalline products. Purity is confirmed via HPLC (>95% by peak integration) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 or similar software visualizes electron density maps, confirming the methoxymethyl-pyrrolidine conformation .

Q. How to address contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between NMR predictions and observed signals (e.g., unexpected splitting) may arise from dynamic processes like restricted rotation. Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) clarify coupling patterns. Computational modeling (DFT) predicts chemical shifts for comparison .

Q. What strategies guide SAR studies for evaluating bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxymethyl group, chloro position) to assess impact on activity.

- In Vitro Assays : Test HDAC inhibition or antimicrobial activity via enzyme inhibition kits or microbial growth assays.

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins .

Q. How to analyze reaction mechanisms for byproduct formation during synthesis?

- Methodological Answer : Byproducts (e.g., diastereomers or elimination products) are identified via GC-MS or preparative TLC. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) traces reaction pathways. Kinetic studies under varying temperatures/pH profiles reveal rate-determining steps .

Q. What computational methods support electronic structure analysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Electrostatic potential maps predict reactive sites for electrophilic/nucleophilic attacks. Time-dependent DFT models UV-Vis spectra for comparison with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.